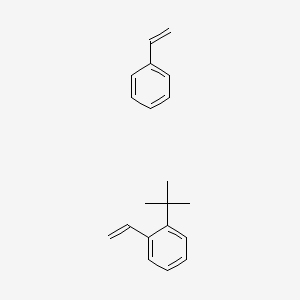
1-Tert-butyl-2-ethenylbenzene;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-2-ethenylbenzene, also known as styrene, is a colorless, viscous liquid with a distinct sweetish odor. It is one of the most produced and processed monoaromatic compounds worldwide. Styrene is naturally found in lignite tar, coal tar, and various plants and foods. It is also released into the environment through anthropogenic activities .
準備方法
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-2-ethenylbenzene can be synthesized through the dehydrogenation of ethylbenzene in the presence of iron trioxide or aluminum as catalysts at temperatures around 550-560°C . This process yields high-purity styrene.
Industrial Production Methods: The industrial production of styrene primarily involves the catalytic dehydrogenation of ethylbenzene. This method has been in use since the 1940s and continues to be the dominant production route due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: 1-Tert-butyl-2-ethenylbenzene undergoes various chemical reactions, including:
Oxidation: Styrene can be oxidized to form styrene oxide using oxidizing agents like peracids.
Reduction: Hydrogenation of styrene can produce ethylbenzene.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, influenced by the presence of the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Peracids, such as peracetic acid, under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Styrene oxide.
Reduction: Ethylbenzene.
Substitution: Various substituted styrene derivatives depending on the electrophile used.
科学的研究の応用
1-Tert-butyl-2-ethenylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the production of polystyrene and other copolymers.
Biology: Studied for its biodegradability and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the manufacture of plastics, resins, and synthetic rubbers
作用機序
The mechanism of action of 1-tert-butyl-2-ethenylbenzene involves its reactivity as an electrophile. The compound can undergo electrophilic addition reactions, where the π electrons of the ethenyl group react with electrophiles. This reactivity is influenced by the electron-donating tert-butyl group, which stabilizes the intermediate carbocation formed during the reaction .
類似化合物との比較
Toluene: Similar in structure but lacks the ethenyl group.
Ethylbenzene: Precursor to styrene, lacks the tert-butyl group.
Chlorobenzene: Similar aromatic structure but contains a chlorine substituent.
Uniqueness: 1-Tert-butyl-2-ethenylbenzene is unique due to the presence of both the tert-butyl and ethenyl groups, which influence its reactivity and applications. The tert-butyl group provides steric hindrance and electron-donating effects, while the ethenyl group allows for polymerization and other addition reactions .
特性
CAS番号 |
37260-14-3 |
|---|---|
分子式 |
C20H24 |
分子量 |
264.4 g/mol |
IUPAC名 |
1-tert-butyl-2-ethenylbenzene;styrene |
InChI |
InChI=1S/C12H16.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;2-7H,1H2 |
InChIキー |
GDQUFDOBWXWLSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |
関連するCAS |
37260-14-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


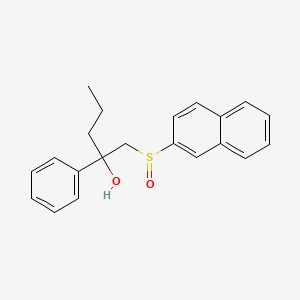
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

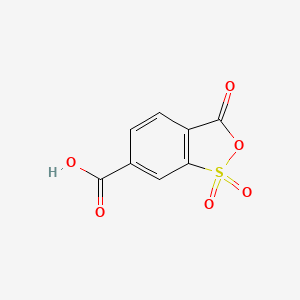
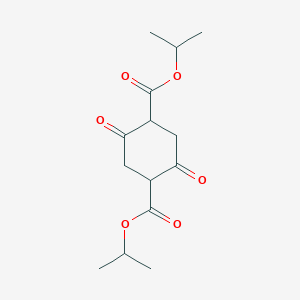
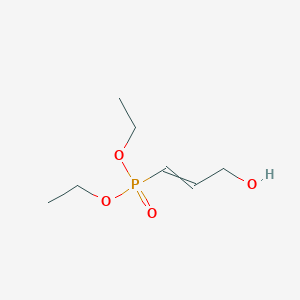
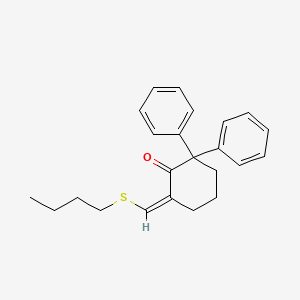
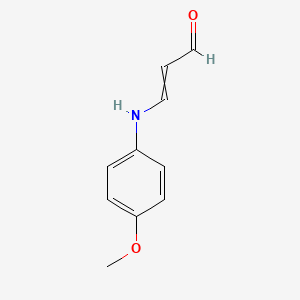
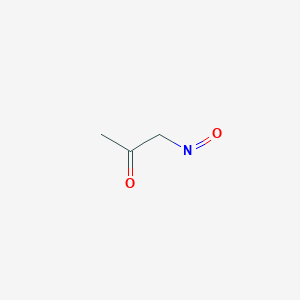

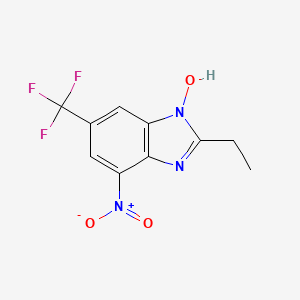
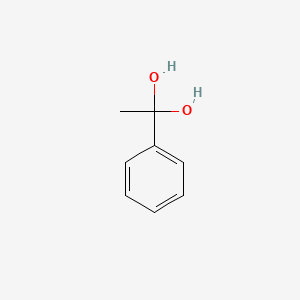
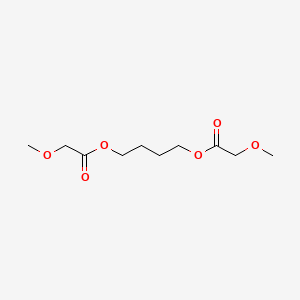
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
